molecular formula C15H21N3 B2869268 4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile CAS No. 1184258-29-4

4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile

Cat. No.: B2869268
CAS No.: 1184258-29-4
M. Wt: 243.354
InChI Key: QDEDVIUCRHRQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile is a chemical compound that features a piperidine ring, a benzonitrile group, and an ethylamine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperidine ring, a common structural motif in pharmaceuticals, suggests that this compound may exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Benzonitrile Group: The benzonitrile group is introduced via nucleophilic substitution reactions.

    Introduction of the Ethylamine Moiety: The ethylamine group is added through reductive amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, modulating their activity. The benzonitrile group can participate in binding interactions, enhancing the compound’s affinity for its targets. The ethylamine moiety may contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-{[Methyl(piperidin-4-yl)amino]methyl}benzonitrile: Similar structure but with a methyl group instead of an ethyl group.

    4-{[Propyl(piperidin-4-yl)amino]methyl}benzonitrile: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile is unique due to the specific combination of the piperidine ring, benzonitrile group, and ethylamine moiety

Properties

IUPAC Name

4-[[ethyl(piperidin-4-yl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-2-18(15-7-9-17-10-8-15)12-14-5-3-13(11-16)4-6-14/h3-6,15,17H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEDVIUCRHRQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)C#N)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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